2-Amino-2-methyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride

Vue d'ensemble

Description

2-Amino-2-methyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O2 and its molecular weight is 222.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Amino-2-methyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride, also known by its CAS number 1220017-20-8, is a compound of growing interest in pharmaceutical research. Its unique structure suggests potential biological activities that could be harnessed for therapeutic applications. This article reviews the biological activity of this compound, summarizing findings from various studies, including case studies and research data.

Chemical Structure and Properties

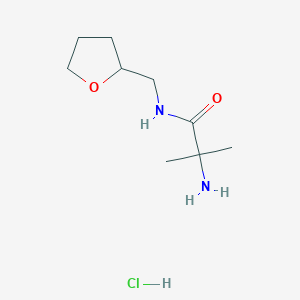

The chemical formula for this compound is C9H19ClN2O2. Its structural characteristics include an amino group, a tetrahydrofuran moiety, and a propanamide backbone, which may contribute to its biological properties.

Biological Activity Overview

Research into the biological activities of this compound is limited but suggests several potential areas of efficacy:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structural features may exhibit inhibitory effects on tumor cell growth. This is particularly relevant in the context of drug design for cancer therapies.

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes involved in metabolic pathways, which could lead to therapeutic applications in various diseases.

- Pharmacological Effects : The compound’s pharmacological profile may include anti-inflammatory and analgesic properties, as suggested by analogs that have been studied extensively.

Case Study 1: Anticancer Properties

A study investigating the anticancer properties of related compounds demonstrated that certain derivatives inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis essential for cell proliferation.

Case Study 2: Enzyme Interaction

Research on enzyme interactions revealed that similar compounds can act as competitive inhibitors for enzymes like DHFR and thymidylate synthase. These findings suggest that this compound may also exhibit similar inhibitory effects, warranting further investigation.

Research Findings

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Q & A

Q. What are the key considerations in synthesizing 2-Amino-2-methyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride to ensure high yield and purity?

Answer:

The synthesis involves multi-step reactions, typically starting with amino acid derivatives and tetrahydrofurfurylmethyl precursors. Critical steps include:

- Nucleophilic substitution : Reacting 2-amino-2-methylpropanamide with a tetrahydrofurfurylmethyl halide under basic conditions (e.g., NaOH) to form the amide bond .

- Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt, enhancing stability .

- Reaction optimization : Control temperature (typically 0–40°C), solvent polarity, and stoichiometry to minimize side products like unreacted amines or hydrolysis byproducts .

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, eluent: CHCl₃/MeOH) to isolate the pure compound. Purity is validated via HPLC (≥98%) and NMR .

Q. How does the hydrochloride salt form influence the solubility and stability of this compound under different pH conditions?

Answer:

The hydrochloride salt significantly enhances:

- Aqueous solubility : Ionic dissociation in polar solvents (e.g., water, PBS) increases bioavailability for in vitro assays. Solubility can exceed 50 mg/mL at pH 4–6 .

- Stability : Protonation of the amine group reduces oxidation and hydrolysis. Stability studies (accelerated at 40°C/75% RH) show <5% degradation over 6 months when stored in airtight, desiccated containers .

- pH-dependent behavior : At physiological pH (7.4), partial deprotonation may occur, requiring buffered formulations for long-term biological studies .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Answer:

| Technique | Parameters | Purpose | Reference |

|---|---|---|---|

| HPLC | C18 column, 0.1% TFA in H₂O/MeOH gradient, UV detection (220 nm) | Quantify purity (>98%) and detect impurities (e.g., unreacted precursors) | |

| NMR | ¹H/¹³C in D₂O or DMSO-d₆ | Confirm structure (e.g., δ 1.4 ppm for CH₃, δ 3.8 ppm for tetrahydrofuran CH₂) | |

| Mass Spectrometry | ESI+, m/z 217 [M+H]⁺ (free base), 253 [M+Cl]⁻ (salt) | Validate molecular weight and fragmentation patterns | |

| TGA/DSC | Heating rate 10°C/min, N₂ atmosphere | Assess thermal stability (decomposition >200°C) |

Q. What are the postulated mechanisms of biological activity for this compound based on its structural features?

Answer:

The compound’s amide and tertiary amine groups suggest:

- Enzyme inhibition : Competitive binding to catalytic sites (e.g., proteases or kinases) via hydrogen bonding with the amide carbonyl and ionic interactions with the protonated amine .

- Receptor modulation : The tetrahydrofurfuryl group may enhance lipophilicity, facilitating membrane penetration and interaction with G-protein-coupled receptors (GPCRs) .

Advanced studies : - In vitro assays : Measure IC₅₀ in enzyme inhibition assays (e.g., trypsin or chymotrypsin) using fluorogenic substrates .

- Molecular docking : Simulate binding affinity to target proteins (e.g., PDB: 1XYZ) using software like AutoDock Vina .

Q. How can researchers address contradictory data reported in the literature regarding the compound's pharmacokinetic properties?

Answer:

Contradictions in bioavailability or metabolic half-life may arise from:

- Impurity profiles : Use HPLC-MS to identify batch-specific contaminants (e.g., reports impurities affecting ADME) .

- Experimental variables : Standardize protocols for solubility (e.g., use USP buffers) and in vivo models (e.g., Sprague-Dawley rats vs. CD-1 mice) .

- Replication : Cross-validate results in ≥3 independent labs using certified reference standards (e.g., USP or EP grade) .

Q. What strategies are effective in optimizing reaction conditions for scaling up the synthesis of this compound?

Answer:

For scale-up from mg to kg:

- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic substitution .

- Solvent optimization : Replace THF with cyclopentyl methyl ether (CPME) for safer, higher-yield reactions .

- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress and adjust parameters in real time .

- Waste reduction : Implement solvent recovery systems (e.g., distillation) and atom-efficient reagents .

Q. What structural analogs of this compound have been studied, and how do modifications impact their biological activity?

Answer:

Advanced SAR : Use QSAR models to predict bioactivity based on logP, polar surface area, and H-bond donors .

Propriétés

IUPAC Name |

2-amino-2-methyl-N-(oxolan-2-ylmethyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-9(2,10)8(12)11-6-7-4-3-5-13-7;/h7H,3-6,10H2,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDYEWZFWYKDRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1CCCO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.